molecular formula C6H15Si B143925 Triethylsilicon CAS No. 617-86-7

Triethylsilicon

Cat. No.: B143925
CAS No.: 617-86-7
M. Wt: 115.27 g/mol
InChI Key: QXTIBZLKQPJVII-UHFFFAOYSA-N
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Description

Triethylsilicon is an organosilicon compound with the chemical formula (C₂H₅)₃SiH. It is a trialkylsilane, characterized by a silicon atom bonded to three ethyl groups and one hydrogen atom. This colorless liquid is widely used in organic synthesis as a reducing agent and as a precursor to silyl ethers .

Mechanism of Action

Target of Action

Triethylsilane is an organosilicon compound with the formula (C2H5)3SiH . The primary target of triethylsilane is the Si-H bond, which is highly reactive .

Mode of Action

The polar nature of the Si-H bond enables triethylsilane to act as a hydride donor to electron-deficient centers . The reduction mechanism of triethylsilane involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react to produce the reduction product .

Biochemical Pathways

Triethylsilane is often used in studies of hydrosilylation catalysis . It participates in various chemical transformations, including the addition of triethylsilane across multiple bonds under the influence of metal catalysts . For example, terminal alkynes undergo hydrosilylations easily with triethylsilane in the presence of platinum, rhodium, ruthenium, osmium, or iridium catalysts .

Pharmacokinetics

Triethylsilane is a colorless liquid with a density of 0.728 g/mL . It has a boiling point of 107-108 °C . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers . These properties may affect its bioavailability and distribution in the body.

Result of Action

The reactivity of the Si-H bond in triethylsilane leads to various molecular and cellular effects. For instance, it can act as a reducing agent in organic synthesis and as a precursor to silyl ethers . It can also participate in the synthesis of symmetrical and nonsymmetrical ethers from various aldehydes and ketones .

Action Environment

Triethylsilane is sensitive to acid, alkali, and moisture, and hydrogen will be released in contact with moisture . It is recommended to store under dry conditions and use in a fume hood . Environmental factors such as pH and humidity can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Triethylsilane plays a significant role in biochemical reactions. It is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . The Si-H bond in Triethylsilane is notably reactive, allowing it to engage in a variety of chemical reactions, including hydrosilylations and reductions . This bond is also involved in radical initiations where it can donate hydrogen, facilitating various polymerizations and coupling reactions .

Cellular Effects

For instance, some studies have shown that certain organosilicon compounds have antioxidant, anti-inflammatory, and antibacterial effects .

Molecular Mechanism

The molecular mechanism of Triethylsilane primarily involves its reactive Si-H bond. This bond can transfer hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

Temporal Effects in Laboratory Settings

Triethylsilane is physically very similar to comparable hydrocarbons . It is capable of releasing hydrogen gas upon storage, particularly in the presence of acids, bases, or fluoride-releasing salts . This suggests that the effects of Triethylsilane may change over time in laboratory settings due to its reactivity and potential for hydrogen gas release.

Metabolic Pathways

Triethylsilane reacts slowly in water with measured hydrolysis half-lives of 218 hours at pH 4 and 25°C, 377 hours at pH 7 and 20°C and 56.8 hours at pH 9 and 20°C . The products of hydrolysis are triethylsilanol and hydrogen . This suggests that Triethylsilane may be involved in metabolic pathways related to hydrolysis.

Preparation Methods

Chemical Reactions Analysis

Triethylsilicon undergoes various types of chemical reactions, primarily due to the reactive Si-H bond:

Comparison with Similar Compounds

Triethylsilicon can be compared with other trialkylsilanes, such as:

    Trimethylsilane: Similar to triethylsilane but with three methyl groups instead of ethyl groups.

    Triphenylsilane: Contains three phenyl groups attached to the silicon atom.

    Triisopropylsilane: Features three isopropyl groups.

This compound is unique in its balance of reactivity and stability, making it a versatile reagent in organic synthesis and various industrial applications.

Properties

InChI

InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTIBZLKQPJVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870702
Record name Silane, triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-86-7
Record name Triethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIETHYLSILANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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